![molecular formula C15H19BrO B13201678 ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexene ring through a methoxy bridge, with a bromomethyl group on the cyclohexene ring. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene typically involves multiple steps:
Bromination of Cyclohexene: Cyclohexene is first brominated to introduce the bromomethyl group. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of the Methoxy Bridge: The bromomethylcyclohexene is then reacted with a suitable methoxy compound, such as methanol (CH₃OH), under basic conditions to form the methoxy bridge.
Attachment to Benzene: Finally, the methoxy-substituted cyclohexene is coupled with benzene through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction Reactions: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the fully saturated cyclohexane derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine
Drug Development: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic and aliphatic compounds with biological macromolecules.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: Employed in the production of specialty chemicals and additives.
Mecanismo De Acción
The mechanism by which ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(1-Bromomethylcyclohexane): Similar structure but lacks the methoxy bridge and benzene ring.
(Cyclohex-3-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of a bromomethyl group.
Benzyl Bromide: Contains a benzene ring with a bromomethyl group but lacks the cyclohexene ring.
Uniqueness
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is unique due to its combination of aromatic and aliphatic features, which allows it to participate in a wide range of chemical reactions. This dual nature makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H19BrO |
|---|---|
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
[1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene |
InChI |
InChI=1S/C15H19BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2 |
Clave InChI |
CVIDCCWGUHTEGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)(COCC2=CC=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)

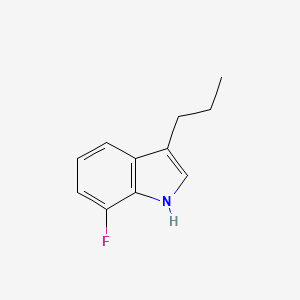
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)

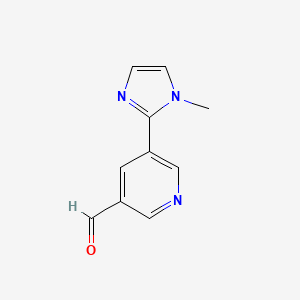
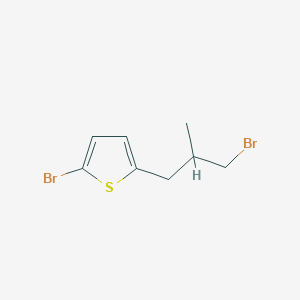
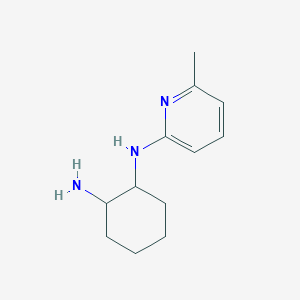
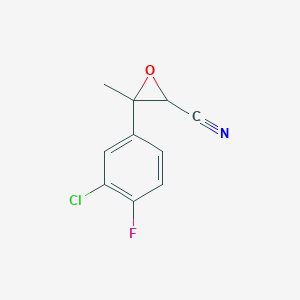
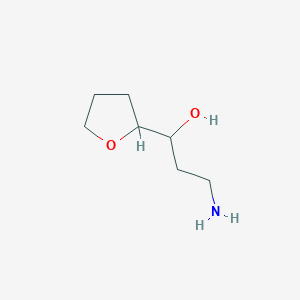
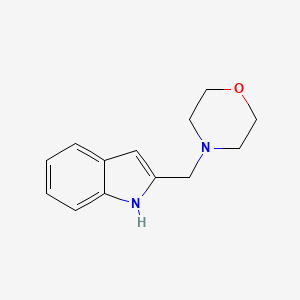
![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
